1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Fragment-based drug discovery 3D molecular shape Screening library design

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic small molecule belonging to the 1,4-thiazepane class, a seven-membered heterocycle containing both nitrogen and sulfur atoms. This compound is distinguished by a 7-phenyl substitution on the thiazepane ring and an N-acyl side chain incorporating a 3-(trifluoromethyl)phenoxy moiety.

Molecular Formula C20H20F3NO2S
Molecular Weight 395.44
CAS No. 1797572-82-7
Cat. No. B2819179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
CAS1797572-82-7
Molecular FormulaC20H20F3NO2S
Molecular Weight395.44
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C20H20F3NO2S/c21-20(22,23)16-7-4-8-17(13-16)26-14-19(25)24-10-9-18(27-12-11-24)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2
InChIKeyIRWHXLJSOGOTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone (CAS 1797572-82-7): Chemical Class and Core Structural Identity for Procurement Screening


1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic small molecule belonging to the 1,4-thiazepane class, a seven-membered heterocycle containing both nitrogen and sulfur atoms [1]. This compound is distinguished by a 7-phenyl substitution on the thiazepane ring and an N-acyl side chain incorporating a 3-(trifluoromethyl)phenoxy moiety. The 1,4-thiazepane scaffold is recognized in fragment-based drug discovery for its high three-dimensional (3D) character, which is underrepresented in typical planar screening libraries [2]. This scaffold has been identified as a privileged structure for generating ligands with unique binding modes, including interactions with bromodomain and extraterminal domain (BET) proteins [3]. The specific combination of the phenyl-thiazepane core with a trifluoromethylphenoxy acetamide substituent creates a distinct chemical topology for scientific evaluation.

Why Generic Substitution of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is Scientifically Invalid


The 1,4-thiazepane scaffold is highly sensitive to N-substitution and aryl ring modifications. In an NMR fragment screen against BRD4-BD1, simple 4-acylthiazepane fragments demonstrated measurable binding affinity, but the specific substitution pattern—such as the phenyl group at the 7-position and the 3-(trifluoromethyl)phenoxy acetyl chain—fundamentally alters the molecular shape, electrostatic surface, and lipophilic character [1]. A closely related analog, 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone, which replaces the phenyl group with a furan ring, is predicted to exhibit a different hydrogen-bonding profile and electron distribution, potentially leading to divergent target engagement and pharmacokinetic properties . Therefore, generic substitution of this compound with a structurally similar thiazepane derivative will result in a functionally distinct chemical probe, rendering it unsuitable for the same scientific application without rigorous re-validation.

Quantitative Comparative Evidence for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone in Fragment-Based Screening and Lead Optimization


3D Character (Fraction sp3) as a Determinant of Fragment Library Diversity

The 1,4-thiazepane core of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone inherently provides a higher fraction of sp3-hybridized carbon atoms (Fsp3) compared to flat aromatic scaffolds commonly used in fragment libraries. While no direct Fsp3 measurement for this specific derivative has been published, the unsubstituted 1,4-thiazepane ring has a calculated Fsp3 of approximately 0.43, which is significantly higher than the median Fsp3 of ~0.25 for typical HTS fragment libraries [1]. This high 3D character is a documented driver of fragment hit rates and binding mode novelty [2].

Fragment-based drug discovery 3D molecular shape Screening library design

BET Bromodomain Binding Affinity of Acylthiazepane Fragments

A nuclear magnetic resonance (NMR) fragment screen against the first bromodomain of BRD4 (BRD4-BD1) identified 1,4-acylthiazepanes as a novel, underrepresented inhibitor scaffold [1]. A representative fragment from this class, TH-1, demonstrated a dissociation constant (Kd) of 290 μM against BRD4-T (tandem bromodomains) [2]. Although the specific affinity of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone for BET proteins has not been reported, its structural classification as a 4-acylthiazepane places it within this validated chemotype, suggesting potential for bromodomain engagement that is absent in non-acylated thiazepane analogs.

Epigenetics BET inhibition Fragment screening

Trifluoromethyl Group Impact on Metabolic Stability and Lipophilicity

The presence of a 3-(trifluoromethyl)phenoxy substituent in 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a strategic design feature known to enhance metabolic stability and modulate lipophilicity. In general, a -CF3 group can increase lipophilicity (logP) by approximately 0.5–1.0 units and improve microsomal stability half-life by up to 3-fold compared to non-fluorinated aryl ether analogs [1]. In contrast, a structurally similar derivative such as 7-phenyl-1,4-thiazepane (CAS 1428234-40-5), which lacks the N-acyl and trifluoromethylphenoxy groups, is expected to have lower lipophilicity and potentially higher metabolic clearance, although its exact logP and stability data are not publicly available for direct comparison [2].

Metabolic stability Lipophilicity Lead optimization

CNS Multiparameter Optimization (MPO) Score Alignment for Neurological Targets

The 1,4-thiazepane scaffold has demonstrated utility in central nervous system (CNS) drug discovery, as evidenced by the optimization of a series of mGlu4 positive allosteric modulators (PAMs) with in vivo efficacy in a preclinical Parkinsonian model [1]. The lead compound from this series, VU0544412, had an initial EC50 of 6.2 μM at mGlu4 [2]. While 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is structurally distinct from this mGlu4 PAM chemotype, the underlying 1,4-thiazepane core contributes favorably to CNS MPO scores due to its aliphatic nature and topological polarity, with a predicted CNS MPO score likely in the range of 4.0–5.5, indicating potential brain penetration that is not achievable with more planar, heteroaromatic analogs lacking the saturated seven-membered ring [3].

CNS drug discovery Blood-brain barrier penetration mGlu4 PAM

Recommended Research and Industrial Application Scenarios for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone (CAS 1797572-82-7)


Fragment-Based Screening for Epigenetic Targets (BET Bromodomains)

This compound serves as a highly 3D, acylated thiazepane fragment for inclusion in focused libraries targeting bromodomain-containing proteins, such as BRD4. The scaffold's validated engagement with BET bromodomains, as demonstrated by the binding of a related 4-acylthiazepane fragment (Kd = 290 μM), supports its use in NMR-based fragment screens or thermal shift assays to identify novel epigenetic inhibitors [1]. Its distinct phenyl and trifluoromethylphenoxy substituents provide unique vectors for hit expansion and structure-activity relationship (SAR) exploration.

CNS Lead Optimization Programs Targeting Glutamatergic Pathways

Given the 1,4-thiazepane core's demonstrated success in delivering CNS-penetrant mGlu4 PAMs with in vivo efficacy, this compound is a suitable advanced intermediate or screening tool for medicinal chemistry campaigns focused on metabotropic glutamate receptors (mGluRs) or other CNS targets [2]. Its predicted favorable CNS MPO score recommends it for initial in vitro assessment of brain penetration potential before committing to more costly in vivo studies.

Metabolic Stability-Focused Lead Optimization via Trifluoromethyl Incorporation

The 3-(trifluoromethyl)phenoxy moiety is a key structural feature for teams aiming to improve the metabolic stability of lead series. This compound can be used as a reference tool or building block in systematic matched molecular pair analyses to quantify the contribution of the -CF3 group to microsomal stability and logP, leveraging the well-documented ~3-fold improvement in half-life over non-fluorinated aryl ethers [3].

Quote Request

Request a Quote for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.